molecular formula C19H18ClN3O4 B2526064 N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1797339-07-1

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2526064
CAS No.: 1797339-07-1
M. Wt: 387.82
InChI Key: WUGKNIGJSQWLQT-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profile

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide and related compounds have been extensively studied for their pharmacological properties. For instance, compounds like WAY-100635 have been identified as potent and selective 5-HT1A receptor antagonists. These compounds are instrumental in studying serotonin neurotransmission, contributing significantly to our understanding of various psychiatric and neurological disorders (Forster et al., 1995).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds similar to this compound have been a subject of interest in organic chemistry. A study by Mamedov et al. (2016) on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the potential of these compounds in creating a variety of chemical structures, which can be useful in diverse applications such as drug design and material science (Mamedov et al., 2016).

Analytical Applications

Analytical applications of compounds related to this compound are notable, particularly in the field of toxicology and drug testing. For example, De Paoli et al. (2013) studied the analytical profiles of arylcyclohexylamines, which share structural similarities, for their determination in biological matrices. Such studies are crucial for understanding the pharmacokinetics and toxicology of new psychoactive substances (De Paoli et al., 2013).

Environmental Impact

Research on compounds structurally related to this compound also extends to environmental science. Studies like those conducted by Graham et al. (1999) on the breakdown of metolachlor in aquatic systems can provide insights into the environmental fate and impact of similar compounds. Such research is vital for assessing the ecological risks posed by various chemicals (Graham et al., 1999).

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-26-15-5-3-4-12(8-15)17(27-2)11-22-18(24)19(25)23-16-9-14(20)7-6-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKNIGJSQWLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.